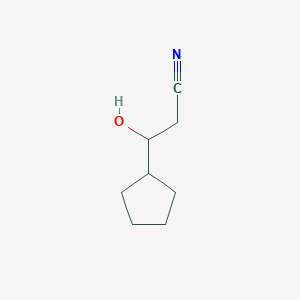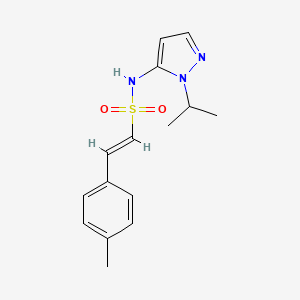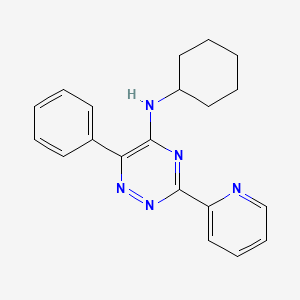
3-Cyclopentyl-3-hydroxypropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-3-hydroxypropanenitrile: is an organic compound with the molecular formula C8H13NO . It is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound features a cyclopentyl ring attached to a hydroxypropanenitrile moiety, making it a versatile building block in organic synthesis.
Aplicaciones Científicas De Investigación
3-Cyclopentyl-3-hydroxypropanenitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Key precursor in the synthesis of pharmaceuticals, such as ruxolitinib, which is used to treat myelofibrosis and polycythemia vera
Industry: Employed in the production of fine chemicals and specialty materials.
Safety and Hazards
Direcciones Futuras
The bioreduction of 3-cyclopentyl-3-ketopropanenitrile offers an attractive method to access this important compound . The development of a double mutant H93C/A139L of the carbonyl reductase PhADH has significantly improved the enantioselectivity and specific activity of the enzyme . This suggests potential future directions in further optimizing this biocatalyst for the efficient production of 3-Cyclopentyl-3-hydroxypropanenitrile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-Cyclopentyl-3-hydroxypropanenitrile typically involves the reduction of 3-cyclopentyl-3-ketopropanenitrile. This reduction can be catalyzed by a carbonyl reductase enzyme, such as the one derived from Paraburkholderia hospita. The reaction conditions often include a substrate concentration of 200 g/L (1.5 M) and the use of a double mutant enzyme (H93C/A139L) to enhance enantioselectivity and specific activity .
Industrial Production Methods: In an industrial setting, the scalable preparation of this compound is achieved through bioreduction processes. The use of engineered carbonyl reductase enzymes allows for high yields and optical purity, making the process efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopentyl-3-hydroxypropanenitrile undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: It can be oxidized to form the corresponding ketone.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Catalyzed by carbonyl reductase enzymes.
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Reduction: this compound is reduced to 3-cyclopentyl-3-hydroxypropanol.
Oxidation: The compound is oxidized to 3-cyclopentyl-3-ketopropanenitrile.
Substitution: Various substituted derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism of action of 3-Cyclopentyl-3-hydroxypropanenitrile primarily involves its role as an intermediate in enzymatic reactions. The compound is reduced by carbonyl reductase enzymes, which catalyze the conversion of 3-cyclopentyl-3-ketopropanenitrile to this compound. This reduction process involves the transfer of electrons and protons to the ketone group, resulting in the formation of the hydroxy group .
Comparación Con Compuestos Similares
- 3-Cyclohexyl-3-hydroxypropanenitrile
- 3-Phenyl-3-hydroxypropanenitrile
Comparison: 3-Cyclopentyl-3-hydroxypropanenitrile is unique due to its cyclopentyl ring, which imparts distinct steric and electronic properties compared to its cyclohexyl and phenyl analogs. These differences can influence the compound’s reactivity and the selectivity of enzymatic reductions .
Propiedades
IUPAC Name |
3-cyclopentyl-3-hydroxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-6-5-8(10)7-3-1-2-4-7/h7-8,10H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCFMUGYSVLAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906453-83-6 |
Source


|
| Record name | 3-cyclopentyl-3-hydroxypropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-fluoro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2798304.png)


![2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide](/img/structure/B2798311.png)
![2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2798313.png)




![Tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine](/img/structure/B2798320.png)

![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyloxirane-2-carboxamide](/img/structure/B2798324.png)


